Tetrahydro-2H-thiopyran-4-amine
Overview
Description
Tetrahydro-2H-thiopyran-4-amine is an organic compound with the molecular formula C5H11NS. It is a colorless liquid with a strong, pungent odor. This compound is known for its hydrophilic nature and good solubility in water. It is used in various organic synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
Tetrahydro-2H-thiopyran-4-amine is a chemical compound used in organic synthesis . .
Mode of Action
It’s known to react slowly with many organic compounds and can be used as a solvent and catalyst in organic reactions .
Pharmacokinetics
Its physical properties such as density (1032±006 g/cm3) and boiling point (0°C) suggest that it may have specific pharmacokinetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-thiopyran-4-amine can be synthesized by reacting tetrahydro-2H-thiopyran with ammonia. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The ammonia gas is bubbled through tetrahydro-2H-thiopyran, and the resulting mixture is then distilled to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Tetrahydro-2H-thiopyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used as a solvent and a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Tetrahydro-2H-thiopyran-4-ol: A hydroxyl derivative of tetrahydro-2H-thiopyran-4-amine.
Tetrahydrothiopyran-4-carbonitrile: A nitrile derivative of this compound
Uniqueness
This compound is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom makes the compound more nucleophilic and capable of forming stronger interactions with metal ions .
Biological Activity
Tetrahydro-2H-thiopyran-4-amine is a heterocyclic compound characterized by its unique six-membered ring structure containing both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Below, we explore its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : CHN\S
- Appearance : Colorless to light yellow liquid
- Purity : Minimum purity of 95% as verified by gas chromatography
Synthesis Methods
This compound can be synthesized through various methods, including:
- Cyclization of Amino Acids : Utilizing thioketones and amines under acidic conditions.
- Reduction Reactions : Starting from thiopyran derivatives.
- Nucleophilic Substitution : Involving alkyl halides and thiol compounds.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Toxicity : Classified as harmful if swallowed or in contact with skin, indicating potential acute toxicity.
- Antimicrobial Properties : Related compounds have shown promising antimicrobial effects, suggesting similar potential for this compound.
- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, particularly against herpesviruses like HSV and VZV .
Antiviral Activity
A study highlighted the efficacy of tetrahydro-2H-thiopyran derivatives in inhibiting herpes simplex virus (HSV) infections. The findings suggest that these compounds could serve as lead candidates for developing antiviral medications due to their ability to interfere with viral replication processes .
Antimicrobial Effects
Research into thiopyran derivatives has demonstrated their activity against various pathogens, including kinetoplastid parasites. The structural characteristics of this compound enhance its reactivity with biological targets, potentially leading to effective treatments for infectious diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tetrahydropyran | Saturated six-membered ring without sulfur | Lacks sulfur, leading to different reactivity |
4-Aminotetrahydropyran | Similar amine functionality | Does not contain sulfur, affecting biological activity |
Thiomorpholine | Contains sulfur in a five-membered ring | More rigid structure compared to tetrahydro derivative |
2-Thiazolidinone | Five-membered ring with nitrogen and sulfur | Exhibits different biological properties |
The unique combination of nitrogen and sulfur in the structure of this compound contributes significantly to its reactivity and potential applications in medicinal chemistry.
Properties
IUPAC Name |
thian-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIXOLUIHUFDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329246 | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21926-00-1 | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrothiopyran-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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